molecular formula C11H22O B11969325 2-Tert-butyl-5-methylcyclohexan-1-ol CAS No. 91242-69-2

2-Tert-butyl-5-methylcyclohexan-1-ol

Cat. No.: B11969325
CAS No.: 91242-69-2
M. Wt: 170.29 g/mol
InChI Key: OLSGPMSPGKZAEI-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-methylcyclohexan-1-ol is an organic compound with the molecular formula C11H22O. It is a type of cyclohexanol, which is a derivative of cyclohexane with a hydroxyl group (-OH) attached to one of its carbon atoms. This compound is characterized by the presence of a tert-butyl group and a methyl group on the cyclohexane ring, making it a substituted cyclohexanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-methylcyclohexan-1-ol typically involves the hydrogenation of the corresponding ketone, 2-tert-butyl-5-methylcyclohexanone. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar hydrogenation process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-methylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 2-tert-butyl-5-methylcyclohexanone or 2-tert-butyl-5-methylcyclohexanal.

    Reduction: 2-tert-butyl-5-methylcyclohexane.

    Substitution: 2-tert-butyl-5-methylcyclohexyl chloride or bromide.

Scientific Research Applications

2-Tert-butyl-5-methylcyclohexan-1-ol has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-methylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butylcyclohexanol: Lacks the methyl group present in 2-tert-butyl-5-methylcyclohexan-1-ol.

    2-methylcyclohexanol: Lacks the tert-butyl group.

    Cyclohexanol: The parent compound without any substituents.

Uniqueness

This compound is unique due to the presence of both a tert-butyl group and a methyl group on the cyclohexane ring

Properties

CAS No.

91242-69-2

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-tert-butyl-5-methylcyclohexan-1-ol

InChI

InChI=1S/C11H22O/c1-8-5-6-9(10(12)7-8)11(2,3)4/h8-10,12H,5-7H2,1-4H3

InChI Key

OLSGPMSPGKZAEI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)O)C(C)(C)C

Origin of Product

United States

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